molecular formula C16H22Cl2N2O5 B4003328 1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate

1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate

Cat. No.: B4003328
M. Wt: 393.3 g/mol
InChI Key: FLQKNQBXSTYUOI-UHFFFAOYSA-N
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Description

1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate is a useful research compound. Its molecular formula is C16H22Cl2N2O5 and its molecular weight is 393.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0905772 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Properties

1-[4-(2,5-dichlorophenoxy)butyl]piperazine oxalate shares structural similarities with aripiprazole, a novel antipsychotic with partial agonist activity at dopamine D2 receptors and high affinity for human 5-HT1A receptors. This interaction contributes to its efficacy against symptoms of schizophrenia, including anxiety, depression, and cognitive symptoms, as well as a favorable side-effect profile (S. Jordan et al., 2002).

Serotonin Receptor Agonism

The compound has been investigated for its potent inhibition of serotonin binding to membrane receptors from rat brain, indicating its role as a serotonin receptor agonist. This pharmacological action suggests potential therapeutic applications in neuropsychiatric disorders (Ray W. Fuller et al., 1981).

Neurotransmitter System Stabilization

This compound may contribute to neurotransmitter system stabilization, offering insights into the development of drugs with novel mechanisms of action for treating mental health disorders (C. Lawler et al., 1999).

Differentiating Agents in Leukemic Cells

Piperazine derivatives, including those related to this compound, have shown activity in inducing differentiation and growth inhibition of human erythroleukemia and myeloid leukemia cells, offering potential pathways for cancer treatment (R. Gillet et al., 1997).

Dopamine Release in Prefrontal Cortex and Hippocampus

Studies indicate that aripiprazole, with structural similarities to this compound, preferentially increases dopamine release in the prefrontal cortex and hippocampus, suggesting its role in improving cognitive functions and negative symptoms associated with psychiatric disorders (Zhu Li et al., 2004).

Properties

IUPAC Name

1-[4-(2,5-dichlorophenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O.C2H2O4/c15-12-3-4-13(16)14(11-12)19-10-2-1-7-18-8-5-17-6-9-18;3-1(4)2(5)6/h3-4,11,17H,1-2,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQKNQBXSTYUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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